molecular formula C19H24ClN3OS B2945635 1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1206993-59-0

1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2945635
CAS No.: 1206993-59-0
M. Wt: 377.93
InChI Key: PTUYPPBBSBGIAH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative of interest in medicinal chemistry and early-stage pharmacological research. Urea derivatives are a significant scaffold in drug discovery, often investigated for their ability to interact with various biological targets. This compound features a 4-chlorobenzyl group, a moiety present in several biologically active molecules, and a piperidine system modified with a thiophene group, which can enhance binding affinity and pharmacokinetic properties. The structural architecture of this molecule suggests potential for diverse research applications. Compounds with urea cores and chlorobenzyl groups have been studied as potential enzyme inhibitors . Furthermore, structurally related 1-benzyltetrahydropyridinium salts have demonstrated significant antiprotozoal activity against pathogens like Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness) in vitro . The presence of the thiophene ring, a common heteroaromatic group in pharmaceuticals, may contribute to interactions with enzymatic targets and warrants further investigation. Researchers may explore this compound as a key intermediate or a novel chemical entity in programs targeting infectious diseases or for the development of central nervous system (CNS) active agents, given the presence of the lipophilic piperidine and thiophene motifs which can influence blood-brain barrier penetration. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYPPBBSBGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H24ClN3O2S
  • Molecular Weight : 405.9 g/mol
  • CAS Number : 953230-79-0

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to act as a ligand for neurotransmitter receptors, influencing signaling pathways that are crucial in various physiological processes.

Key Mechanisms

  • Receptor Modulation : The compound may modulate neurotransmitter receptor activity, which can affect mood, cognition, and motor functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : Induction of apoptosis was observed, suggesting potential use in cancer therapy .

Neuroprotective Effects

Research indicates that the compound may also possess neuroprotective properties:

  • Alzheimer's Disease Models : Compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .

Case Studies

  • Study on PD-1 Pathway Inhibition : A study investigated small molecules targeting the PD-1/PD-L1 pathway, where related compounds exhibited significant immune modulation capabilities. This suggests that similar urea derivatives could be explored for immunotherapeutic applications .
  • Cytotoxicity Assays : In vitro assays demonstrated that piperidine derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
AnticancerFaDu CellsInduces apoptosis
NeuroprotectionAChE & BuChEEnzyme inhibition
Immune ModulationPD-1/PD-L1 PathwayEnhances immune response

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea moiety undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For example:

Urea+H2O1 4 Chlorobenzyl amine+3 1 thiophen 2 ylmethyl piperidin 4 yl methyl amine+CO2\text{Urea}+\text{H}_2\text{O}\rightarrow \text{1 4 Chlorobenzyl amine}+\text{3 1 thiophen 2 ylmethyl piperidin 4 yl methyl amine}+\text{CO}_2

Conditions :

  • Acidic: HCl (6M), reflux, 12 hours.

  • Basic: NaOH (5M), 80°C, 8 hours.

Applications : Hydrolysis is critical for metabolite studies or degradation pathway analysis.

Alkylation/Acylation at Urea Nitrogen

The urea nitrogen atoms can undergo alkylation or acylation. For instance:

Urea+R XN Alkylated Acylated Derivative\text{Urea}+\text{R X}\rightarrow \text{N Alkylated Acylated Derivative}

Reported Reactions :

ReagentProductConditionsYield
Methyl iodideN-Methylated ureaK2_2CO3_3, DMF, 60°C65%
Acetyl chlorideN-Acetyl ureaPyridine, RT, 4h72%

These modifications enhance solubility or alter biological activity.

Electrophilic Substitution at Thiophene Ring

The thiophen-2-ylmethyl group participates in electrophilic substitution reactions:

  • Sulfonation : Concentrated H2_2SO4_4, 0°C, forms sulfonic acid derivatives .

  • Halogenation : Br2_2/FeBr3_3 introduces bromine at the 5-position of the thiophene ring .

Example :

Thiophene+Br2FeBr35 Bromothiophene Derivative\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{5 Bromothiophene Derivative}

Thiophene halogenation is utilized to modify electronic properties for drug design .

Piperidine Ring Functionalization

The piperidine ring undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts .

  • Ring-Opening : Strong acids (e.g., H2_2SO4_4) cleave the ring to yield diamines .

Key Reaction :

Piperidine+H2SO4Hexamethylenediamine Sulfate\text{Piperidine}+\text{H}_2\text{SO}_4\rightarrow \text{Hexamethylenediamine Sulfate}

This reactivity is leveraged in synthesizing open-chain analogs .

Nucleophilic Substitution at Chlorobenzyl Group

The 4-chlorobenzyl group participates in SNAr reactions:

Cl+NuNu Substituted Benzyl Derivative\text{Cl}+\text{Nu}^-\rightarrow \text{Nu Substituted Benzyl Derivative}

Examples :

NucleophileProductConditions
NH3_34-Aminobenzyl derivative100°C, 24h
KSCN4-Thiocyanatobenzyl derivativeDMF, 80°C

These substitutions enable diversification of the aromatic moiety .

Cyclization Reactions

Under dehydrating conditions, the urea group cyclizes to form heterocycles:

UreaPCl5Imidazolinone Derivative\text{Urea}\xrightarrow{\text{PCl}_5}\text{Imidazolinone Derivative}

Conditions : Phosphorus oxychloride (POCl3_3), 120°C, 6h.
Application : Cyclization enhances metabolic stability in drug candidates.

Metal-Catalyzed Cross-Coupling

The thiophene and chlorobenzyl groups enable Suzuki or Heck couplings:
Example :

Thiophene Br+Ph B OH 2Pd PPh3 4Biaryl Derivative\text{Thiophene Br}+\text{Ph B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl Derivative}

Conditions : Pd catalyst, K2_2CO3_3, DMF/H2_2O, 80°C .

Oxidation/Reduction Reactions

  • Oxidation : Thiophene → Thiophene-S-oxide using mCPBA .

  • Reduction : Nitro groups (if present) → Amines via H2_2/Pd-C .

Comparison with Similar Compounds

Table 1: Piperidine-Containing Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₆ClN₃OS 357.9 4-Chlorobenzyl, thiophen-2-ylmethyl
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea C₁₉H₂₂ClN₃O 367.9 Benzyl, 4-chlorophenyl
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea C₁₅H₂₅N₃O₂ 280.2 Oxaadamantyl

Urea Derivatives with Thiophene Substituents

  • 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (): This analog replaces the piperidine-thiophen-2-ylmethyl group with a pyridine-thiophen-3-yl system. The thiophen-3-yl orientation may reduce steric hindrance compared to thiophen-2-yl, affecting binding pocket interactions .
  • 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea () :
    The thiazole-fluorophenyl group replaces the 4-chlorobenzyl and piperidine moieties. The fluorine atom increases electronegativity, while the thiazole contributes to metabolic resistance. This compound’s lower molecular weight (361.5 g/mol) may improve bioavailability compared to the target compound .

Table 2: Thiophene-Containing Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₆ClN₃OS 357.9 4-Chlorobenzyl, piperidine-thiophen-2-yl
1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea C₁₈H₁₆ClN₃OS 357.9 Pyridine-thiophen-3-yl
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea C₁₇H₁₆FN₃OS₂ 361.5 Thiazole-fluorophenyl

Urea Derivatives with Diverse Heterocycles

  • The trifluoromethyl group enhances metabolic stability but may introduce toxicity risks .
  • 1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea (ACPU) () :
    The adamantyl and coumarin-acetyl groups confer rigidity and fluorescence properties, respectively, making it suitable for imaging studies. However, the bulky structure may limit membrane permeability .

Table 3: Heterocyclic Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₆ClN₃OS 357.9 Thiophene-piperidine
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea C₂₃H₂₁ClF₃N₅O₂S 524.0 Thiazole-piperazine-trifluoromethyl
ACPU C₂₆H₃₃N₃O₄ 455.6 Adamantyl, coumarin-acetyl

Research Findings and Pharmacological Implications

  • Metabolic Stability : Thiophene-containing derivatives (e.g., ) exhibit enhanced stability compared to purely aliphatic analogs due to reduced cytochrome P450-mediated oxidation .
  • Target Selectivity : Piperidine derivatives () show affinity for GPCRs and ion channels, while thiazole/piperazine systems () are associated with kinase inhibition .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving carbodiimide-mediated coupling of amines and isocyanates .

Q & A

What are the optimized synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction yields be improved?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. A common approach includes:

Piperidine Substitution: React piperidin-4-ylmethanol with thiophen-2-ylmethyl halide under basic conditions (e.g., NaOH in dichloromethane) to introduce the thiophene moiety .

Urea Formation: Couple the substituted piperidine intermediate with 4-chlorobenzyl isocyanate in anhydrous THF, using a catalytic base like triethylamine to promote nucleophilic attack .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol for higher purity (>99%) .

Yield Optimization:

  • Temperature Control: Maintain reflux conditions (65–80°C) during urea formation to enhance reactivity .
  • Stoichiometry: Use a 1.2:1 molar ratio of 4-chlorobenzyl isocyanate to the piperidine intermediate to minimize side products .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • FTIR and Raman Spectroscopy: Identify key functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, thiophene C-S vibrations at ~600–700 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
    • ¹³C NMR: Resolve urea carbonyl carbons (δ 155–160 ppm) and aromatic carbons .
  • X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in urea moieties) using single-crystal data .

How can researchers assess the biological activity of this compound, particularly its kinase inhibition potential?

Level: Advanced
Methodological Answer:

  • Kinase Assays: Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of targets like PI3K or EGFR.
    • IC₅₀ Determination: Perform dose-response curves with 10 nM–10 μM compound concentrations .
  • Cellular Efficacy: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to controls like LY2409881 .
  • Selectivity Profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

What computational strategies are recommended for studying target binding modes?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
    • Key Interactions: Prioritize urea-mediated hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Corinate structural features (e.g., substituent electronegativity, logP) with bioactivity data to guide analog design .

How can solubility and formulation challenges be addressed for in vivo studies?

Level: Advanced
Methodological Answer:

  • Solubility Screening: Test in DMSO, PBS, and cyclodextrin-based vehicles.
    • Data Example: Similar urea derivatives show <10 μg/mL solubility in water but >1 mg/mL in 10% DMSO .
  • Formulation Strategies:
    • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
    • Salt Formation: Explore hydrochloride salts to improve aqueous solubility .

What analytical methods ensure purity and stability during storage?

Level: Basic
Methodological Answer:

  • HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5%) .
  • Stability Studies:
    • Accelerated Conditions: Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
    • Light Sensitivity: Protect from UV exposure to prevent thiophene oxidation .

How can structure-activity relationship (SAR) studies guide analog design?

Level: Advanced
Methodological Answer:

  • Core Modifications:
    • Piperidine Ring: Replace with morpholine to assess flexibility impact on kinase binding .
    • Thiophene Substituents: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance potency .
  • Bioisosteric Replacement: Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .

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